molecular formula C5H7NO3 B8054363 3-(1-Nitroethylidene)oxetane

3-(1-Nitroethylidene)oxetane

Cat. No.: B8054363
M. Wt: 129.11 g/mol
InChI Key: VJPPYCQTDYVJKO-UHFFFAOYSA-N
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Description

This compound features a four-membered oxetane ring with a nitroethylidene substituent, making it a valuable subject for studies in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Nitroethylidene)oxetane typically involves the reaction of oxetane derivatives with nitroalkenes under specific conditions. One common method includes the use of secondary or primary alcohols with vinyl sulfonium ions in the presence of quinuclidine and a photocatalyst under blue LED light irradiation . This method generates a radical in the α-position to the alcohol group, which then adds onto the vinyl sulfonium ion, leading to the formation of the oxetane ring.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(1-Nitroethylidene)oxetane undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents.

    Substitution: The oxetane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Products include nitro derivatives with higher oxidation states.

    Reduction: Products include amine derivatives.

    Substitution: Products include substituted oxetane derivatives.

Scientific Research Applications

3-(1-Nitroethylidene)oxetane has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying ring-opening reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug design due to its unique structural features.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(1-Nitroethylidene)oxetane involves its interaction with molecular targets through its nitro and oxetane functional groups. The nitro group can participate in redox reactions, while the oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules . These interactions can affect various molecular pathways, contributing to the compound’s biological activities.

Comparison with Similar Compounds

    Oxetane: A four-membered ring with three carbon atoms and one oxygen atom.

    Azetidine: A four-membered ring with three carbon atoms and one nitrogen atom.

    Thietane: A four-membered ring with three carbon atoms and one sulfur atom.

Uniqueness: 3-(1-Nitroethylidene)oxetane is unique due to its combination of the oxetane ring and the nitroethylidene substituent. This combination imparts distinct chemical reactivity and potential biological activities that are not observed in other similar compounds.

Properties

IUPAC Name

3-(1-nitroethylidene)oxetane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO3/c1-4(6(7)8)5-2-9-3-5/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJPPYCQTDYVJKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1COC1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1-Nitroethylidene)oxetane
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3-(1-Nitroethylidene)oxetane
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3-(1-Nitroethylidene)oxetane
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3-(1-Nitroethylidene)oxetane
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3-(1-Nitroethylidene)oxetane
Reactant of Route 6
3-(1-Nitroethylidene)oxetane

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